molecular formula C12H17N3O2S2 B2520741 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 1797225-15-0

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No. B2520741
CAS RN: 1797225-15-0
M. Wt: 299.41
InChI Key: OONPPORQYMQRIA-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that likely contains a sulfonamide group attached to a propane-1-sulfonamide backbone. The molecule also features a thiophene and a pyrazole ring, which are common in various pharmaceuticals and organic materials due to their interesting electronic properties. Although the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related sulfonamide compounds and their synthesis.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various catalysts. The second paper describes the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides using a copper-catalyzed cross-coupling reaction . This method could potentially be adapted for the synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to various organic frameworks. The thiophene and pyrazole rings in the compound of interest would contribute to the molecule's electronic properties and could affect its reactivity and interaction with biological targets. The papers provided do not offer direct information on the molecular structure of this specific compound.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including formylation as described in the first paper . This reaction involves the introduction of a formyl group into a molecule, which can be a key step in the synthesis of more complex organic compounds. The copper-catalyzed cross-coupling reaction mentioned in the second paper is another example of a chemical reaction involving sulfonamides . These reactions could be relevant to the chemical manipulation of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their molecular structure. Factors such as solubility, melting point, and reactivity can be influenced by the presence of different functional groups and heterocycles in the molecule. The papers provided do not discuss the physical and chemical properties of the specific compound , but they do highlight the importance of the sulfonamide group in determining these properties for related compounds.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been utilized to study the metabolism of biaryl-bis-sulfonamide derivatives, which are closely related to the compound . For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator was achieved using Actinoplanes missouriensis, demonstrating the role of microbial-based systems in drug metabolism studies (Zmijewski et al., 2006).

Carbonic Anhydrase Inhibition

Sulfonamides, including pyrazole-based sulfonamides, have shown inhibition of carbonic anhydrase (CA) isozymes I and II, important for various physiological functions. Metal complexes of pyrazole-based sulfonamide exhibited potent inhibitory activity, offering insights into the structural modification for enhanced biological activity (Büyükkıdan et al., 2017).

Antibacterial and Anticancer Activities

Celecoxib derivatives, structurally related to the compound , have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the versatility of sulfonamide derivatives in addressing a wide range of biological targets (Küçükgüzel et al., 2013).

Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has led to the discovery of substances with significant antibacterial activity. This research demonstrates the utility of sulfonamide derivatives in developing new antibacterial agents (Azab et al., 2013).

Advanced Synthesis Techniques

Research on the synthesis and characterization of heterocyclic compounds, including those with a sulfonamido moiety, showcases innovative approaches to creating pharmacologically relevant molecules. For example, magnetically separable graphene oxide anchored sulfonic acid was developed as a highly efficient and recyclable catalyst for synthesizing carbonitriles, highlighting the role of novel catalysts in organic synthesis (Zhang et al., 2016).

properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-2-10-19(16,17)13-6-8-15-7-5-11(14-15)12-4-3-9-18-12/h3-5,7,9,13H,2,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONPPORQYMQRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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